molecular formula C23H20O3S B12597866 9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide CAS No. 890045-43-9

9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide

Cat. No.: B12597866
CAS No.: 890045-43-9
M. Wt: 376.5 g/mol
InChI Key: MNTCISLXIUHITN-UHFFFAOYSA-N
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Description

9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide: is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their photophysical properties and are widely used in various applications, including photoinitiators for polymerization processes and as components in organic light-emitting diodes (OLEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide typically involves the following steps:

    Starting Materials: The synthesis begins with thioxanthone and 4-(1,1-dimethylethyl)phenyl derivatives.

    Oxidation: The thioxanthone derivative undergoes oxidation to introduce the 10,10-dioxide functionality.

    Substitution: The 4-(1,1-dimethylethyl)phenyl group is introduced through a substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation and substitution reactions under controlled conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, potentially altering its photophysical properties.

    Reduction: Reduction reactions can revert the dioxide functionality back to the parent thioxanthone.

    Substitution: Various substitution reactions can introduce different functional groups, modifying the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or aryl halides are used in the presence of catalysts.

Major Products:

    Oxidation Products: Further oxidized thioxanthone derivatives.

    Reduction Products: Thioxanthone.

    Substitution Products: Various substituted thioxanthone derivatives.

Scientific Research Applications

Chemistry:

    Photoinitiators: Used in polymerization processes to initiate the curing of resins and coatings.

    OLEDs: Employed in the development of organic light-emitting diodes due to their efficient light-emitting properties.

Biology and Medicine:

    Photosensitizers: Investigated for use in photodynamic therapy for cancer treatment.

    Fluorescent Probes: Utilized in biological imaging due to their fluorescent properties.

Industry:

    Photocatalysts: Used in photocatalytic processes for environmental applications.

    Dyes and Pigments: Incorporated into dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of 9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide involves its ability to absorb light and undergo photochemical reactions. The compound’s photophysical properties are attributed to its molecular structure, which allows for efficient light absorption and emission. In biological applications, it can generate reactive oxygen species upon light activation, leading to cell damage and apoptosis in targeted cancer cells.

Comparison with Similar Compounds

  • 9H-Thioxanthen-9-one, 3,6-bis[4-(diphenylamino)phenyl]-, 10,10-dioxide
  • Isopropyl-9H-thioxanthen-9-one
  • 2-[4-(Diphenylamino)phenyl]-9H-thioxanthen-9-one-10,10-dioxide

Comparison:

  • Photophysical Properties: While all these compounds share similar photophysical properties, the specific substituents can significantly alter their absorption and emission spectra.
  • Applications: The unique substituents in 9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide make it particularly suitable for applications requiring specific light absorption and emission characteristics, such as in OLEDs and photodynamic therapy.
  • Reactivity: The presence of different substituents can also influence the compound’s reactivity in various chemical reactions, making it more or less suitable for specific applications.

Properties

CAS No.

890045-43-9

Molecular Formula

C23H20O3S

Molecular Weight

376.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-10,10-dioxothioxanthen-9-one

InChI

InChI=1S/C23H20O3S/c1-23(2,3)17-11-8-15(9-12-17)16-10-13-19-21(14-16)27(25,26)20-7-5-4-6-18(20)22(19)24/h4-14H,1-3H3

InChI Key

MNTCISLXIUHITN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

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